molecular formula C12H24O3 B14509601 {[(tert-Butylperoxy)methoxy]methyl}cyclohexane CAS No. 62704-86-3

{[(tert-Butylperoxy)methoxy]methyl}cyclohexane

Cat. No.: B14509601
CAS No.: 62704-86-3
M. Wt: 216.32 g/mol
InChI Key: DSSOBODHFBYFSE-UHFFFAOYSA-N
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Description

{[(tert-Butylperoxy)methoxy]methyl}cyclohexane is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). They are known for their ability to decompose and release oxygen, making them useful in various industrial applications, particularly as initiators for polymerization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(tert-Butylperoxy)methoxy]methyl}cyclohexane typically involves the reaction of tert-butyl hydroperoxide with a suitable cyclohexane derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired peroxide compound. Common reagents used in the synthesis include tert-butyl hydroperoxide and a cyclohexane derivative, with the reaction often catalyzed by an acid or base.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to prevent unwanted side reactions. The compound is typically produced in batch reactors, with subsequent purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

{[(tert-Butylperoxy)methoxy]methyl}cyclohexane undergoes various chemical reactions, including:

    Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of alcohols, ketones, or carboxylic acids.

    Reduction: Reduction of the peroxide group can yield alcohols or ethers.

    Substitution: The compound can undergo substitution reactions, where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products

Major products formed from reactions involving this compound include alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

{[(tert-Butylperoxy)methoxy]methyl}cyclohexane has several scientific research applications, including:

    Chemistry: Used as an initiator in polymerization reactions, particularly in the production of plastics and resins.

    Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cell signaling pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in certain medical conditions.

    Industry: Employed in the production of various industrial chemicals and materials, including adhesives, coatings, and sealants.

Mechanism of Action

The mechanism of action of {[(tert-Butylperoxy)methoxy]methyl}cyclohexane involves the decomposition of the peroxide group to release free radicals. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. In biological systems, the free radicals generated by the compound can interact with cellular components, leading to oxidative stress and activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {[(tert-Butylperoxy)methoxy]methyl}cyclohexane include other organic peroxides such as:

  • tert-Butyl hydroperoxide
  • Di-tert-butyl peroxide
  • Cumene hydroperoxide

Uniqueness

What sets this compound apart from other organic peroxides is its specific structure, which combines the tert-butylperoxy group with a cyclohexane moiety. This unique structure imparts specific reactivity and stability characteristics, making it particularly useful in certain industrial and research applications.

Properties

CAS No.

62704-86-3

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

tert-butylperoxymethoxymethylcyclohexane

InChI

InChI=1S/C12H24O3/c1-12(2,3)15-14-10-13-9-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3

InChI Key

DSSOBODHFBYFSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOCOCC1CCCCC1

Origin of Product

United States

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